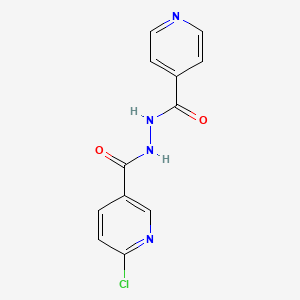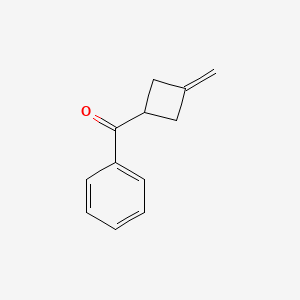
(3-Methylidenecyclobutyl)(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methylidenecyclobutyl)(phenyl)methanone is an organic compound with a unique structure that combines a cyclobutyl ring with a phenyl group and a methanone moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylidenecyclobutyl)(phenyl)methanone typically involves the reaction of cyclobutyl derivatives with phenylmethanone precursors under specific conditions. One common method includes the use of Friedel-Crafts acylation, where cyclobutyl compounds react with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
化学反应分析
Types of Reactions
(3-Methylidenecyclobutyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives of the phenyl ring.
科学研究应用
(3-Methylidenecyclobutyl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of novel materials and investigation of reaction mechanisms.
Medicine: Explored for its potential in drug discovery, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.
作用机制
The mechanism of action of (3-Methylidenecyclobutyl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, potentially modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in the study of biochemical pathways and the development of new drugs.
相似化合物的比较
Similar Compounds
Cyclobutyl(phenyl)methanone: Similar structure but lacks the methylidene group.
Benzoylcyclobutane: Contains a cyclobutyl ring and a benzoyl group but differs in the positioning of the functional groups.
Uniqueness
(3-Methylidenecyclobutyl)(phenyl)methanone is unique due to the presence of the methylidene group, which imparts distinct chemical properties and reactivity. This structural feature allows for the exploration of novel reaction mechanisms and the development of materials with unique characteristics.
属性
分子式 |
C12H12O |
|---|---|
分子量 |
172.22 g/mol |
IUPAC 名称 |
(3-methylidenecyclobutyl)-phenylmethanone |
InChI |
InChI=1S/C12H12O/c1-9-7-11(8-9)12(13)10-5-3-2-4-6-10/h2-6,11H,1,7-8H2 |
InChI 键 |
ZBOVRYYATJPHPO-UHFFFAOYSA-N |
规范 SMILES |
C=C1CC(C1)C(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-{[3-butyl-5-(nitroamino)-1H-1,2,4-triazol-1-yl]methyl}-2-chloropyridine](/img/structure/B13546860.png)
aminehydrochloride](/img/structure/B13546862.png)

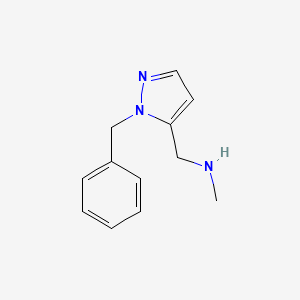
![[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13546905.png)
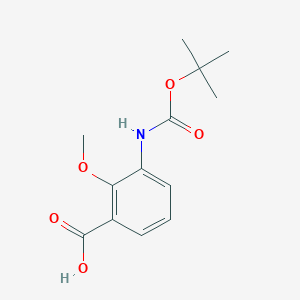
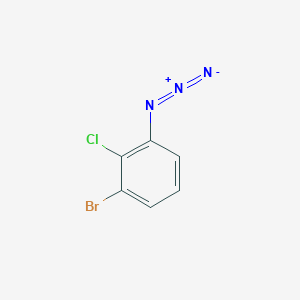
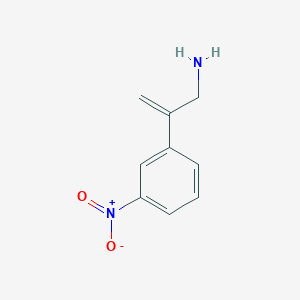
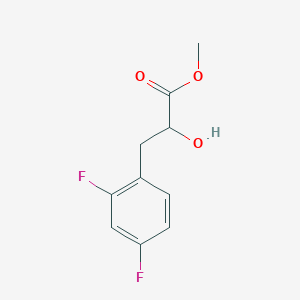
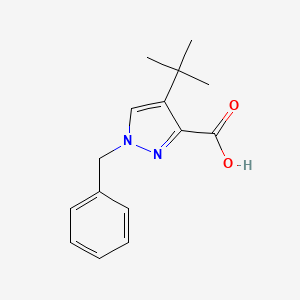
![1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B13546951.png)

